Diminazene

概要

準備方法

化学反応の分析

ジミナゼンは、アンジオテンシン変換酵素2(ACE2)およびアンジオテンシンタイプ1受容体(AT1R)との相互作用を含む、さまざまな化学反応を受けます . それは、アンジオテンシン受容体遮断薬のテトラゾールと相同な負に帯電したトリアゼンセグメントを持ち、そのAT1R拮抗作用を説明しています . さらに、ジミナゼンは、特定のアデニン-チミン塩基対が豊富な部位との特異的な相互作用を通じて、非インターカレーション様式でトリパノソーマのキネトプラストDNA(kDNA)と相互作用します .

科学研究アプリケーション

ジミナゼンは、幅広い科学研究アプリケーションを持っています。 それは、動物における原生動物感染症の治療のために、獣医学で使用されています . 最近の研究では、ジミナゼンアセチュレートは、アンジオテンシンIIの収縮を減らし、重症急性呼吸器症候群コロナウイルス2(SARS-CoV-2)のスパイクタンパク質と相互作用する可能性を示しており、COVID-19の有望な治療法となっています . さらに、ジミナゼンは、膝関節の変形性関節症に対するその影響について研究されており、げっ歯類モデルにおける機能的、放射線学的、組織病理学的変化を改善することが示されています .

科学的研究の応用

Pharmacological Properties

Diminazene aceturate exhibits a range of pharmacological properties that extend beyond its traditional use as an antitrypanosomal agent. Key findings from systematic reviews and studies include:

- Antiparasitic Activity : Originally developed for trypanosomiasis, this compound is effective against various protozoan infections, including those caused by Trypanosoma brucei and Leishmania species .

- Antifibrotic Effects : Recent studies suggest that this compound can reduce liver injury and inhibit biliary fibrosis in animal models. This effect is linked to its ability to modulate inflammatory pathways and reduce collagen deposition in liver tissues .

- Potential in Other Diseases : Research indicates possible applications in treating conditions such as rheumatoid arthritis, hypertension, and gastrointestinal disorders. This compound has been studied for its role as an activator of angiotensin-converting enzyme 2 (ACE2), which may have implications in cardiovascular health .

Antiparasitic Efficacy

A systematic review highlighted the effectiveness of this compound in treating animal trypanosomiasis, with studies demonstrating its ability to improve treatment outcomes when used in combination with other drugs .

Liver Injury Model

In a study involving biliary fibrosis models, this compound treatment significantly reduced plasma levels of liver enzymes (ALT, AST, ALP), indicating improved liver function and reduced tissue damage. The drug's antifibrotic properties were further evidenced by decreased collagen gene expression and protein deposition in liver tissues .

Veterinary Applications

This compound diaceturate was evaluated for its efficacy against Cytauxzoon felis infections in cats but was found ineffective at eliminating the pathogen or reducing parasite burden. However, it was noted that adverse effects were minimal and manageable .

Data Tables

作用機序

類似化合物との比較

生物活性

Diminazene aceturate (DIZE) is a synthetic diamidine compound primarily known for its antiparasitic properties, particularly against trypanosomiasis. However, recent research has expanded its biological activity profile, revealing potential therapeutic applications beyond its traditional use. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and emerging therapeutic potentials.

Chemical Structure and Properties

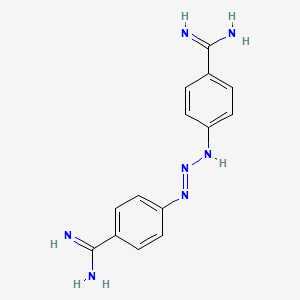

This compound aceturate is chemically characterized as CHN·2CHNO, featuring an aromatic diamidine structure. Its molecular design allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Antiparasitic Activity

This compound was initially developed for the treatment of trypanosomiasis, a disease caused by parasitic protozoa. It functions by inhibiting the growth and replication of the Trypanosoma species through interference with nucleic acid synthesis and cellular metabolism .

Cardiovascular Effects

Recent studies have suggested that DIZE may act as an angiotensin-converting enzyme 2 (ACE2) activator and an angiotensin type 1 receptor (AT1R) antagonist. This dual action contributes to its potential as a therapeutic agent in cardiovascular diseases. For instance, this compound has been shown to reduce angiotensin II-induced vasoconstriction, indicating a protective cardiovascular effect .

Inhibition of Proinflammatory Cytokines

Research indicates that this compound significantly down-regulates proinflammatory cytokines such as MCP-1 and IL-6 in various animal models. This suggests that DIZE may possess anti-inflammatory properties that could be beneficial in conditions characterized by chronic inflammation .

Effects on Reactive Oxygen Species (ROS)

This compound has been linked to modulation of reactive oxygen species (ROS) generation in liver tissues. It appears to inhibit the expression of NADPH oxidase subunits, which are crucial for ROS production. This inhibition could play a role in reducing oxidative stress-related damage in liver diseases .

Study on Liver Injury

A notable study demonstrated that this compound aceturate significantly reduced liver injury markers in biliary disease models. The treatment led to decreased expression of α-SMA, a marker for activated myofibroblasts, and reduced levels of pro-fibrotic cytokines such as TGF-β1 and CTGF .

Diabetes-Induced Renal Changes

Another investigation focused on male Wistar rats with streptozotocin-induced diabetes revealed that DIZE treatment resulted in reduced renal angiotensin II levels while increasing angiotensin (1–7) levels. This suggests its potential role in modulating the renin-angiotensin system (RAS), which is pivotal in diabetic nephropathy .

Emerging Therapeutic Applications

Beyond its established antiparasitic effects, this compound aceturate is being explored for various new applications:

- Leishmanicidal Activity : Research indicates potential effectiveness against Leishmania species.

- Anti-rheumatoid Arthritis : Preliminary findings suggest that DIZE may have anti-inflammatory effects beneficial in rheumatoid arthritis treatment.

- Inhibition of Acid-Sensitive Ion Channels : this compound's ability to inhibit ASIC channels could open avenues for treating conditions related to these pathways .

特性

IUPAC Name |

4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H3,15,16)(H3,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYZHCFCZNMTFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7043792 | |

| Record name | Diminazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-71-0, 1443105-71-2 | |

| Record name | Diminazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diminazene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diminazene [INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443105712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diminazene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03608 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diminazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diminazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMINAZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5G36EEA5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。